3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methoxyphenyl)methanone
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Overview
Description
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methoxyphenyl)methanone is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is part of the 3-azabicyclo[3.1.0]hexane family, which is known for its presence in various bioactive molecules and natural products. These compounds exhibit a wide range of biological activities, making them significant in medicinal chemistry and drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methoxyphenyl)methanone typically involves cyclopropanation reactions. One common method is the metal-mediated cyclopropanation of chain enynes, which relies on in situ-generated metal carbene species in the presence of catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts . Another approach involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides to deliver conformationally restricted aza[3.1.0]bicycles .
Industrial Production Methods
Industrial production of this compound can be scaled up using the aforementioned synthetic routes. The metal-mediated cyclopropanation method is particularly favored for its scalability and substrate scope . The base-promoted intramolecular addition method is also practical for gram-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methoxyphenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may alkylate DNA, leading to antitumor effects . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Duocarmycin SA: Known for its DNA-alkylating properties and antitumor activity.
Yatakemycin: Another DNA-alkylating agent with potent antitumor effects.
CC-1065: A well-known antitumor agent that also alkylates DNA.
Uniqueness
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methoxyphenyl)methanone is unique due to its specific bicyclic structure and the presence of a bromine atom, which can influence its reactivity and biological activity . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-(4-bromo-2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-17-12-5-10(14)2-3-11(12)13(16)15-6-8-4-9(8)7-15/h2-3,5,8-9H,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLZYMNDSAYYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)N2CC3CC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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